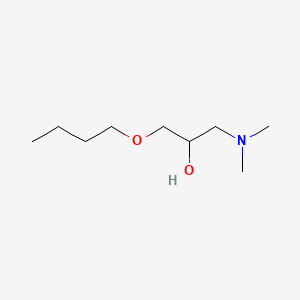

2-Propanol, 1-butoxy-3-(dimethylamino)-

Description

Contextualization of 2-Propanol, 1-butoxy-3-(dimethylamino)- within Amine and Alcohol Chemistry

2-Propanol, 1-butoxy-3-(dimethylamino)- is a multifunctional molecule belonging to the class of amino alcohols. taylorandfrancis.com These compounds are characterized by the presence of both an amine and an alcohol functional group. Specifically, it is a tertiary amino alcohol, meaning the nitrogen atom is bonded to three carbon atoms—in this case, a propanol (B110389) backbone and two methyl groups. Its molecular formula is C₉H₂₁NO₂.

The dual functionality of amino alcohols imparts a unique set of chemical properties. The amino group provides a basic site and can act as a nucleophile or a ligand for metal catalysts. taylorandfrancis.comnih.gov The hydroxyl group can participate in hydrogen bonding, act as a nucleophile, or be a site for derivatization. nih.gov In 2-Propanol, 1-butoxy-3-(dimethylamino)-, the presence of a tertiary amine makes it a stronger base compared to primary or secondary amino alcohols but less available for reactions like N-alkylation. The combination of the ether (butoxy), alcohol (hydroxyl), and tertiary amine (dimethylamino) groups within a single molecule allows for its potential use as a solvent, reagent, or building block in complex syntheses.

Historical Perspective on Related Chemical Entities and Their Research Trajectories

While specific historical research on 2-Propanol, 1-butoxy-3-(dimethylamino)- is not extensively documented in seminal literature, the broader class of amino alcohols has been a subject of study for over a century. Early research focused on their synthesis and basic properties. However, in recent decades, the focus has shifted dramatically towards their application in asymmetric synthesis. researchgate.net Chiral amino alcohols, in particular, have become indispensable as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. researchgate.netdiva-portal.org

The development of reactions like the Sharpless asymmetric aminohydroxylation highlighted the importance of creating vicinal (or β-) amino alcohols with high stereocontrol. diva-portal.org Research into related compounds, such as butoxypropanols, has been driven by their use as industrial solvents in coatings, cleaners, and adhesives. monumentchemical.comcymitquimica.com The trajectory for complex amino alcohols like the title compound builds upon these foundations, exploring how the combination of different functional groups can lead to novel applications, particularly in catalysis where multifunctional molecules can offer unique reactivity and selectivity. taylorandfrancis.com The synthesis of various amines from alcohols has become a significant area of research, with catalytic methods being a primary focus to improve efficiency and sustainability. taylorandfrancis.comresearchgate.net

Fundamental Structural Features Pertaining to Research Focus

The structure of 2-Propanol, 1-butoxy-3-(dimethylamino)- is key to its chemical behavior and research applications.

Propan-2-ol Backbone: This central three-carbon chain contains a secondary alcohol at the C2 position. The hydroxyl group is a key site for hydrogen bonding and can be a coordination site in catalytic processes.

1-butoxy Group: An ether linkage connects a butyl group to the C1 position. This nonpolar, flexible chain influences the compound's solubility, likely increasing its affinity for organic media while the rest of the molecule retains polarity. This group can affect the steric environment around the active centers of the molecule.

3-(dimethylamino) Group: A tertiary amine is located at the C3 position. This group is a strong Brønsted base and a Lewis base capable of coordinating to metal ions. The two methyl groups provide steric bulk and increase the amine's electron-donating ability. The tertiary nature prevents it from participating in reactions like amide formation that are common for primary or secondary amines.

The spatial arrangement of these three distinct functional groups—ether, alcohol, and tertiary amine—creates a multifunctional scaffold. This arrangement is crucial for its potential role as a ligand or organocatalyst, where precise positioning of binding sites and reactive centers is essential for inducing selectivity in chemical transformations. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 105996-38-1 | |

| Molecular Formula | C₉H₂₁NO₂ | uni.lu |

| Molecular Weight | 175.27 g/mol | uni.lu |

| Structure | Features a butoxy group at position 1 and a dimethylamino group at position 3 of a propan-2-ol backbone. |

Overview of Research Significance in Modern Organic Synthesis and Catalysis

The significance of 2-Propanol, 1-butoxy-3-(dimethylamino)- in modern research lies primarily in its potential application as a specialized solvent and as a catalyst or ligand in organic synthesis. While specific, high-impact studies featuring this exact molecule are not widespread, its structural motifs are highly relevant to current research trends.

Amino alcohols are established as effective catalysts and ligands for a variety of reactions. nih.govdiva-portal.orgresearchgate.net The tertiary amine and alcohol groups in the title compound can work synergistically. The amine can activate a substrate by deprotonation, while the alcohol can coordinate to a reagent or stabilize a transition state through hydrogen bonding. nih.gov This bifunctional activation is a powerful strategy in organocatalysis.

In metal-catalyzed reactions, the compound can act as a chelating ligand, with the nitrogen and oxygen atoms binding to a metal center. This chelation can create a well-defined and sterically hindered environment, which is crucial for controlling stereoselectivity in asymmetric catalysis. researchgate.net Research has shown that even simple amino alcohols can be precursors for highly effective catalysts in reactions like the enantioselective Petasis borono-Mannich reaction to produce other chiral amino alcohols. chemrxiv.org

Furthermore, the synthesis of amines from alcohols is a key industrial process, and research into new catalytic systems is active. researchgate.netrsc.org Compounds like 2-Propanol, 1-butoxy-3-(dimethylamino)- can be studied as model compounds or components in catalytic systems for reactions such as amination. taylorandfrancis.com The preparation of the compound itself involves standard organic transformations like the etherification of 3-(dimethylamino)-1,2-propanediol (B52021), a process that can be optimized for yield and purity. Its role as a solvent in the production of coatings and adhesives has also been noted.

| Application Area | Potential Role of the Compound | Relevant Chemical Principles | Reference |

|---|---|---|---|

| Organocatalysis | Bifunctional catalyst | Amine acts as a base, alcohol provides hydrogen bonding to stabilize transition states. | nih.gov |

| Metal-Catalyzed Asymmetric Synthesis | Chiral Ligand | Nitrogen and oxygen atoms chelate to a metal center, creating a chiral environment. | researchgate.netresearchgate.net |

| Reagent/Building Block | Intermediate in multi-step synthesis | The functional groups can be modified to build more complex molecules. | |

| Specialized Solvent | Reaction medium | Amphiphilic character can help solubilize both polar and nonpolar reagents. |

Structure

3D Structure

Properties

CAS No. |

105996-38-1 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-butoxy-3-(dimethylamino)propan-2-ol |

InChI |

InChI=1S/C9H21NO2/c1-4-5-6-12-8-9(11)7-10(2)3/h9,11H,4-8H2,1-3H3 |

InChI Key |

SDWZQKKODUFTEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CN(C)C)O |

physical_description |

Liquid |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Propanol, 1 Butoxy 3 Dimethylamino

Investigations into Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of 2-Propanol, 1-butoxy-3-(dimethylamino)-. The primary route for its preparation involves a nucleophilic substitution reaction, specifically an etherification process.

The synthesis is typically achieved through the reaction of 3-(dimethylamino)-1,2-propanediol (B52021) with 1-bromobutane. In this reaction, a base, such as potassium hydroxide (B78521) (KOH), deprotonates the primary hydroxyl group of the diol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion and forming the butoxy ether linkage.

The choice of solvent and base is critical for optimizing the reaction yield and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are known to enhance the rate of nucleophilic substitution compared to polar protic solvents. While strong bases like KOH lead to higher conversion rates, milder bases such as potassium carbonate (K2CO3) can offer improved selectivity.

The general reaction can be summarized as follows:

Reaction Scheme: Synthesis via Nucleophilic Substitution

Beyond its synthesis, the hydroxyl and dimethylamino groups of 2-Propanol, 1-butoxy-3-(dimethylamino)- can also participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Acid-Base Chemistry and Protonation Behavior Studies

The presence of both a tertiary amine and a hydroxyl group imparts amphoteric properties to 2-Propanol, 1-butoxy-3-(dimethylamino)-, allowing it to act as both a base and a weak acid.

Table 1: Experimental pKa Value of a Related Amino Alcohol

| Compound | Functional Group | pKa (Conjugate Acid) | Reference |

|---|

This table presents data for a related compound due to the lack of specific experimental data for 2-Propanol, 1-butoxy-3-(dimethylamino)-.

In an acidic medium, the tertiary amino group is the primary site of protonation due to the higher basicity of amines compared to alcohols and ethers. The lone pair of electrons on the nitrogen atom readily accepts a proton, forming a quaternary ammonium (B1175870) ion. The ether and hydroxyl oxygens are significantly less basic and would only be protonated under strongly acidic conditions.

The order of protonation is therefore:

Dimethylamino group: The most basic site.

Hydroxyl group: Significantly less basic than the amine.

Ether oxygen: The least basic site.

Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can influence the basicity of the amine. In some peri-substituted naphthalenes containing both amino and methoxy (B1213986) groups, such interactions have been shown to affect the pKa values. rsc.org A similar, albeit likely weaker, interaction may exist in 2-Propanol, 1-butoxy-3-(dimethylamino)-, potentially modulating its protonation behavior.

Oxidation Reactions and Pathways

The secondary alcohol group in 2-Propanol, 1-butoxy-3-(dimethylamino)- is susceptible to oxidation. Common oxidizing agents can convert it to the corresponding ketone.

The oxidation of alcohols can be achieved using various reagents, with potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) being effective for this transformation. wikipedia.org The oxidation of a secondary alcohol, such as the one present in the target molecule, typically yields a ketone. youtube.com

Reaction Scheme: Oxidation of 2-Propanol, 1-butoxy-3-(dimethylamino)-

Where [O] represents a suitable oxidizing agent like KMnO4.

The mechanism of oxidation by permanganate in basic solution is thought to involve the abstraction of the alpha-hydrogen from the alkoxide ion. libretexts.org The tertiary amino group is generally stable to oxidation under these conditions, although strong oxidizing agents can sometimes lead to N-oxidation or degradation. vaia.com To prevent unwanted side reactions with the amino group, it can be protected, for instance, by acetylation, prior to the oxidation of the alcohol. louisville.edu

Table 2: Common Oxidizing Agents and Expected Products

| Oxidizing Agent | Expected Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO4) | Ketone | wikipedia.org |

Cyclization and Rearrangement Processes

β-amino alcohols, such as 2-Propanol, 1-butoxy-3-(dimethylamino)-, are known to undergo rearrangement reactions, often proceeding through a cyclic aziridinium (B1262131) intermediate.

This type of rearrangement is typically initiated by activating the hydroxyl group to transform it into a good leaving group. Subsequent intramolecular nucleophilic attack by the nitrogen atom leads to the formation of a strained, three-membered aziridinium ring. This intermediate can then be opened by an external nucleophile, attacking at either of the two carbon atoms of the ring, leading to rearranged products. louisville.edunist.gov

The regioselectivity of the nucleophilic attack on the aziridinium intermediate is influenced by the nature of the substituents on the carbon atoms and the nucleophile itself. louisville.edu While specific studies on the cyclization and rearrangement of 2-Propanol, 1-butoxy-3-(dimethylamino)- are not available, the general principles for β-amino alcohols suggest that such transformations are plausible under appropriate reaction conditions.

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving 2-Propanol, 1-butoxy-3-(dimethylamino)- are scarce. However, data for related amino alcohols can provide insights into the expected energetic and rate-determining aspects of its reactions.

For instance, a study on the esterification of 3-(dimethylamino)-1-propanol and its derivatives with N-acetylimidazole found that these reactions proceed with substantial negative entropies of activation and modest enthalpies of activation. rsc.org This is indicative of a highly ordered transition state, consistent with a concerted bimolecular reaction mechanism. rsc.org

Thermodynamic properties such as the enthalpy of vaporization have been measured for related compounds like 1-(dimethylamino)-2-propanol. These values can be determined using techniques like the transpiration method, which measures vapor pressure at different temperatures. Such data is crucial for understanding the intermolecular forces and phase behavior of these compounds.

Table 3: Thermodynamic Data for a Related Amino Alcohol

| Compound | Property | Value | Method | Reference |

|---|---|---|---|---|

| 1-(Dimethylamino)-2-propanol | Enthalpy of Vaporization (ΔHvap°) at 333.15 K | 44.7 ± 0.2 kJ·mol⁻¹ | Transpiration |

This table presents data for a related compound due to the lack of specific experimental data for 2-Propanol, 1-butoxy-3-(dimethylamino)-.

The thermodynamic stability of amino alcohols in solution is also a subject of study, with parameters like the Gibbs free energy of transfer being used to understand their solvation and interaction with co-solvents. researchgate.net These studies are relevant for applications in biochemistry and biophysics. researchgate.net

Intermolecular Interactions and Their Influence on Reactivity

The chemical behavior and reactivity of 2-Propanol, 1-butoxy-3-(dimethylamino)- are intrinsically linked to the intermolecular forces it can establish. These forces are dictated by the molecule's distinct structural components: a hydroxyl (-OH) group, a tertiary amino group (-N(CH₃)₂), and a butoxy (-O(CH₂)₃CH₃) ether linkage. The interplay of these functional groups gives rise to a complex web of hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which in turn govern its physical properties and how it interacts with other chemical species in a reaction environment.

The structure of 2-Propanol, 1-butoxy-3-(dimethylamino)- features several key sites for intermolecular interactions. The hydroxyl group is a potent hydrogen-bond donor and acceptor. The nitrogen atom of the dimethylamino group, with its lone pair of electrons, acts as a hydrogen-bond acceptor. Furthermore, the electronegativity difference between oxygen and carbon, and nitrogen and carbon, introduces polar bonds (C-O and C-N), creating permanent dipoles within the molecule. wordpress.com The butoxy group, being largely aliphatic, contributes to the molecule's hydrophobic character and participates in weaker van der Waals interactions.

Hydrogen Bonding:

Hydrogen bonding is the most significant intermolecular force at play for this compound. The presence of both a hydroxyl group and a dimethylamino group allows for several hydrogen bonding scenarios. The hydroxyl group can donate its hydrogen atom to an acceptor, such as the nitrogen of a neighboring molecule or a solvent molecule. The oxygen of the hydroxyl group and the nitrogen of the amino group can both act as hydrogen bond acceptors. nih.gov

In general, hydrogen bonds involving an O-H group are stronger than those involving an N-H group due to the higher electronegativity of oxygen compared to nitrogen. stackexchange.com While 2-Propanol, 1-butoxy-3-(dimethylamino)- has no N-H bond to donate, its nitrogen atom can accept a hydrogen bond from the hydroxyl group of an adjacent molecule, forming an O-H···N bridge. This type of heterosynthon (an interaction between two different functional groups) is a common and stabilizing motif in amino alcohols. nih.gov These strong hydrogen bonds lead to a higher boiling point compared to non-polar compounds of similar molecular weight and influence its solubility in polar, protic solvents. libretexts.org

Van der Waals Forces and Dipole-Dipole Interactions:

Influence on Reactivity:

The network of intermolecular forces has a profound impact on the chemical reactivity of 2-Propanol, 1-butoxy-3-(dimethylamino)-.

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen of the dimethylamino group is a key center for basicity and nucleophilicity. Hydrogen bonding with a protic solvent can solvate this lone pair, potentially reducing its availability and thus moderating its reactivity. Conversely, in aprotic solvents, this nucleophilic center is more exposed.

Reaction Mechanisms: In reactions such as acylation, the hydroxyl group is the primary site of attack. The accessibility of this group can be influenced by intramolecular hydrogen bonding with the nearby dimethylamino group, which could affect the reaction rate. Studies on the acetylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP), a structurally related compound, show that the reaction proceeds via a nucleophilic catalysis pathway where the dimethylamino group plays a crucial role. nih.gov The formation of intermediates can be stabilized or destabilized by the surrounding solvent molecules through intermolecular interactions.

Steric Effects: The butoxy group, while primarily influencing van der Waals forces, also introduces steric hindrance around the propanol (B110389) backbone. This bulkiness can affect the approach of reactants to the hydroxyl and dimethylamino functional groups, thereby influencing regioselectivity and reaction rates.

Solvent Effects: The compound's ability to act as both a hydrogen bond donor and acceptor dictates its solubility and behavior in different solvents. libretexts.org In polar protic solvents like water or ethanol, it can be effectively solvated, which can stabilize transition states and influence reaction kinetics. scbt.com In non-polar solvents, intermolecular interactions between the compound's own molecules will be more dominant.

The following table presents data on related compounds to illustrate the influence of different functional groups on intermolecular forces, as reflected in their boiling points.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Functional Groups | Dominant Intermolecular Forces |

| Methanol (B129727) | CH₄O | 32.04 | 64.7 | -OH | Hydrogen Bonding, van der Waals |

| Methylamine | CH₅N | 31.06 | -6.0 | -NH₂ | Hydrogen Bonding, van der Waals |

| 1-Butoxy-2-propanol (B1222761) | C₇H₁₆O₂ | 132.20 | 171 | -OH, -O- (Ether) | Hydrogen Bonding, van der Waals |

| 2-Propanol, 1-butoxy-3-(dimethylamino)- | C₉H₂₁NO₂ | 175.27 | Not available | -OH, -N(CH₃)₂, -O- (Ether) | Hydrogen Bonding, Dipole-Dipole, van der Waals |

The comparison illustrates that the presence of a hydroxyl group in methanol leads to a significantly higher boiling point than methylamine, despite similar molecular weights, highlighting the greater strength of O-H···O hydrogen bonds. stackexchange.com The addition of an ether group and a longer carbon chain in 1-butoxy-2-propanol further increases the boiling point due to increased van der Waals forces and molecular weight. nih.gov It is expected that 2-Propanol, 1-butoxy-3-(dimethylamino)- would have a still higher boiling point due to its larger size and additional dipole-dipole and hydrogen bonding capabilities from the dimethylamino group.

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 2-Propanol, 1-butoxy-3-(dimethylamino)-, the ¹H NMR spectrum confirms the presence of all constituent protons and their respective connectivities. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), leading to a characteristic downfield shift for protons in proximity to these atoms.

A representative ¹H NMR spectrum would display distinct signals for the protons of the butoxy group, the propanol (B110389) backbone, and the dimethylamino group. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, thus confirming the structural arrangement.

Table 1: Representative ¹H NMR Data for 2-Propanol, 1-butoxy-3-(dimethylamino)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH(OH) |

| ~3.40 | t | 2H | O-CH₂ (butoxy) |

| ~3.35 | d | 2H | CH₂-O (propanol) |

| ~2.30 | m | 2H | CH₂-N |

| ~2.20 | s | 6H | N(CH₃)₂ |

| ~1.55 | m | 2H | CH₂ (butoxy) |

| ~1.35 | m | 2H | CH₂ (butoxy) |

| ~0.90 | t | 3H | CH₃ (butoxy) |

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its bonding environment (e.g., attached to oxygen, nitrogen, or other carbons).

The ¹³C NMR spectrum of 2-Propanol, 1-butoxy-3-(dimethylamino)- would show nine distinct signals, corresponding to the nine carbon atoms in its structure. The positions of these signals confirm the presence of the butoxy, propanol, and dimethylamino moieties.

Table 2: Representative ¹³C NMR Data for 2-Propanol, 1-butoxy-3-(dimethylamino)-

| Chemical Shift (δ, ppm) | Assignment |

| ~73.0 | CH₂-O (propanol) |

| ~71.0 | O-CH₂ (butoxy) |

| ~68.0 | CH(OH) |

| ~60.0 | CH₂-N |

| ~45.0 | N(CH₃)₂ |

| ~32.0 | CH₂ (butoxy) |

| ~19.0 | CH₂ (butoxy) |

| ~14.0 | CH₃ (butoxy) |

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

To further solidify the structural assignment and resolve any ambiguities, two-dimensional (2D) NMR techniques are invaluable. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY spectra reveal proton-proton couplings, allowing for the tracing of the connectivity of protons within individual spin systems, such as the butoxy chain and the propanol backbone.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the butoxy group, the propanol backbone, and the dimethylamino group.

These advanced techniques provide a comprehensive and unambiguous structural elucidation of the molecule.

The presence of a hydroxyl group and a tertiary amine in 2-Propanol, 1-butoxy-3-(dimethylamino)- allows for the formation of intermolecular hydrogen bonds. NMR spectroscopy is a sensitive technique for studying these interactions. The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. In the presence of hydrogen bond acceptors, the hydroxyl proton signal will typically shift downfield. By studying the chemical shift changes upon dilution or with a change in solvent, the extent and nature of intermolecular hydrogen bonding can be inferred. For instance, in aprotic, non-polar solvents, intermolecular hydrogen bonding between molecules of the amino alcohol would be more prevalent, leading to a different hydroxyl proton chemical shift compared to when it is dissolved in a hydrogen-bond-accepting solvent like DMSO-d₆.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound. For 2-Propanol, 1-butoxy-3-(dimethylamino)-, with a molecular formula of C₉H₂₁NO₂, the calculated exact mass of the protonated molecule [M+H]⁺ is a key piece of data for its definitive identification.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 176.1645 |

| [M+Na]⁺ | 198.1464 |

Note: These are predicted values. Experimental verification is essential for confirmation.

The experimentally determined exact mass from an HRMS analysis would be compared to the calculated value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Inference

While specific, experimentally-derived mass spectra for 2-Propanol, 1-butoxy-3-(dimethylamino)- are not widely published, its structural features—a secondary alcohol, an ether linkage, and a tertiary amine—allow for a detailed prediction of its fragmentation in mass spectrometry. The analysis of fragmentation patterns is a cornerstone for structural inference.

The molecule contains three key functional groups that dictate its fragmentation pathways under ionization: an aliphatic amine, an alcohol, and an ether.

Amine Fragmentation: The presence of the nitrogen atom makes the molecule subject to the "nitrogen rule." For a molecule with one nitrogen atom, the molecular ion peak (M+) will have an odd nominal mass. The most significant fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For 2-Propanol, 1-butoxy-3-(dimethylamino)-, the largest alkyl group attached to the alpha-carbon is preferentially lost. The primary fragment would likely result from the cleavage between C2 and C3, leading to the formation of the [CH2=N(CH3)2]+ ion with a mass-to-charge ratio (m/z) of 58.

Alcohol Fragmentation: Alcohols typically exhibit weak or absent molecular ion peaks. jove.com Common fragmentation patterns include the loss of a water molecule (dehydration), which would produce a peak at M-18. jove.com Another prevalent pathway is α-cleavage, involving the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. jove.com In this molecule, this would mean cleavage between C1 and C2 or C2 and C3.

Ether Fragmentation: Ethers also undergo α-cleavage, where the C-C bond adjacent to the oxygen atom breaks. A common fragmentation is the cleavage of the C-O bond, leading to the loss of an alkoxy radical. For this compound, cleavage could result in the loss of the butoxy group.

Combining these pathways, the most probable and abundant fragment for 2-Propanol, 1-butoxy-3-(dimethylamino)- would be the iminium ion at m/z 58, resulting from α-cleavage adjacent to the dimethylamino group. Other significant fragments would arise from dehydration and cleavage around the ether and alcohol functionalities.

Predicted Collision Cross Section (CCS) Studies

Predicted Collision Cross Section (CCS) values provide information about the three-dimensional shape of an ion in the gas phase. These values are crucial for ion mobility-mass spectrometry analysis, aiding in the confident identification of compounds. For 2-Propanol, 1-butoxy-3-(dimethylamino)-, CCS values have been predicted using computational methods for various adducts. uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 176.16451 | 144.0 |

| [M+Na]+ | 198.14645 | 148.6 |

| [M-H]- | 174.14995 | 143.8 |

| [M+NH4]+ | 193.19105 | 164.1 |

| [M+K]+ | 214.12039 | 149.5 |

| [M+H-H2O]+ | 158.15449 | 138.4 |

These predicted values serve as a valuable reference for identifying the compound in complex mixtures when analyzed by techniques incorporating ion mobility spectrometry.

Infrared (IR) Spectroscopy Analysis

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for 2-Propanol, 1-butoxy-3-(dimethylamino)- is not publicly available, its vibrational modes can be predicted based on data from analogous compounds like 1-butoxy-2-propanol (B1222761) and the known absorption regions for its constituent functional groups. nist.govnih.gov

The key functional groups and their expected vibrational frequencies are:

O-H group (Alcohol): A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. This broadening is a result of intermolecular hydrogen bonding.

C-H group (Alkyl): Strong absorption bands from C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ range.

C-O group (Ether and Alcohol): Strong C-O stretching vibrations are expected to appear in the fingerprint region, typically between 1050-1260 cm⁻¹. The ether linkage (C-O-C) and the alcohol C-O bond will contribute to this region.

C-N group (Amine): The C-N stretching vibration of the tertiary amine is typically found in the 1020-1250 cm⁻¹ range. This peak can sometimes be difficult to distinguish from C-C and C-O stretching bands in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850-3000 | Strong |

| Ether (C-O-C) | Stretching | 1070-1150 | Strong |

| Alcohol (C-O) | Stretching | 1050-1260 | Strong |

| Amine (C-N) | Stretching | 1020-1250 | Medium-Weak |

Fourier-Transform Infrared (FT-IR) for Mixture Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for studying intermolecular interactions in liquid mixtures. For a molecule like 2-Propanol, 1-butoxy-3-(dimethylamino)-, which has both a hydrogen bond donor (O-H) and hydrogen bond acceptors (the oxygen of the ether, the oxygen of the alcohol, and the nitrogen of the amine), FT-IR can provide significant insights into its behavior in various solvents.

When this compound is mixed with other substances, changes in the position and shape of the O-H stretching band can indicate the formation or disruption of hydrogen bonds. For example, in a non-polar solvent, the broad O-H band might sharpen and shift to a higher wavenumber, indicating a decrease in intermolecular hydrogen bonding. Conversely, in a hydrogen-bonding solvent, shifts in the bands can be used to study the strength of the interactions between the solute and solvent molecules. Similar studies on related compounds like 1-propoxy-2-propanol (B75130) in amine mixtures have demonstrated that FT-IR can confirm the presence of strong intermolecular interactions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

However, a search of publicly available scientific literature and databases reveals no published single-crystal X-ray diffraction studies for 2-Propanol, 1-butoxy-3-(dimethylamino)-. This is likely because the compound is a liquid at or near room temperature, which makes the growth of single crystals suitable for XRD analysis challenging. Without a crystal structure, the solid-state conformation of the molecule remains undetermined experimentally.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on this molecule.

No literature is available on the use of Density Functional Theory (DFT) to investigate the electronic structure of 2-Propanol, 1-butoxy-3-(dimethylamino)-. DFT is a widely used method in computational quantum chemistry to investigate the electronic structure of many-body systems.

There are no reports on the molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for this compound. Such analyses are crucial for understanding chemical reactivity.

Information regarding the modeling of reaction pathways and the identification of transition states involving 2-Propanol, 1-butoxy-3-(dimethylamino)- is absent from the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies have been published that describe the dynamic behavior of 2-Propanol, 1-butoxy-3-(dimethylamino)-. MD simulations are a powerful tool for understanding the physical movements of atoms and molecules over time.

Thermodynamic Property Prediction and Modeling

Specific thermodynamic property predictions and modeling for this compound are not available.

There are no published experimental data or theoretical calculations for the excess molar volume of mixtures containing 2-Propanol, 1-butoxy-3-(dimethylamino)-. Excess molar volume is a key thermodynamic property that provides insight into the molecular interactions in a mixture.

Viscosity Deviation Modeling

Viscosity is a critical transport property of liquid mixtures. The deviation from an ideal mixing behavior, known as viscosity deviation (Δη), provides insights into the nature and strength of intermolecular interactions between the component molecules. Positive deviations suggest strong specific interactions like hydrogen bonding or complex formation, while negative deviations indicate weaker interactions, often arising from the breaking of self-associated structures of the pure components and differences in molecular size and shape.

The viscosity deviation is calculated using the following equation:

Δη = η - (x₁η₁ + x₂η₂)

Where:

η is the dynamic viscosity of the binary mixture.

x₁ and x₂ are the mole fractions of the components.

η₁ and η₂ are the dynamic viscosities of the pure components.

For related compounds like 1-butoxy-2-propanol (B1222761), viscometric studies in binary mixtures with various amines have been conducted to understand intermolecular interactions. researchgate.net These studies measure density and viscosity over the entire composition range at different temperatures. researchgate.net The calculated excess parameters, including viscosity deviation, reveal the nature of the molecular interactions present. researchgate.net

Application of Models (e.g., Redlich–Kister, McAllister, ERAS, PFP)

To correlate the experimental data of excess properties like viscosity deviation (Δη) and excess molar volume (VE), various theoretical and empirical models are employed.

Redlich–Kister Equation: This is a widely used empirical model to fit excess thermodynamic properties as a function of mole fraction. The equation is represented as:

YE = x₁x₂ Σ Aᵢ(x₁ - x₂)ⁱ

Where:

YE is the excess property (e.g., Δη or VE).

x₁ and x₂ are the mole fractions of the components.

Aᵢ are the adjustable binary coefficients determined from experimental data.

This polynomial equation has been successfully used to correlate the excess and deviation properties of binary mixtures containing related compounds like 1-propoxy-2-propanol (B75130) and 1-butoxy-2-propanol with amines. researchgate.netiaea.org

McAllister Model: The McAllister model is a semi-empirical equation based on the concept of local interactions between molecules. It is used to correlate the kinematic viscosity of liquid mixtures. The three-body model, which is commonly used, is given by:

ln(ν) = x₁³ln(ν₁) + 3x₁²x₂ln(Z₁₂) + 3x₁x₂²ln(Z₂₁) + x₂³ln(ν₂) - ln(x₁ + x₂M₂/M₁) + 3x₁²x₂ln((2+M₂/M₁)/3) + 3x₁x₂²ln((1+2M₂/M₁)/3) + x₂³ln(M₂/M₁)

Where:

ν is the kinematic viscosity of the mixture.

x₁ and x₂ are the mole fractions.

ν₁ and ν₂ are the kinematic viscosities of the pure components.

M₁ and M₂ are the molecular weights.

Z₁₂ and Z₂₁ are the interaction parameters.

ERAS Model (Extended Real Associated Solution): The ERAS model combines the Flory equation of state with a chemical association term to describe the thermodynamic properties of associated mixtures. It accounts for the physical (van der Waals forces) and chemical (hydrogen bonding) contributions to the excess properties. This model is particularly useful for mixtures where one or more components can self-associate through hydrogen bonds, which would be relevant for mixtures containing 2-Propanol, 1-butoxy-3-(dimethylamino)- due to its hydroxyl group.

PFP (Prigogine–Flory–Patterson) Theory: The PFP theory provides a framework for interpreting excess thermodynamic properties like excess molar volume (VE) and excess molar enthalpy (HE). koreascience.krresearchgate.net It considers three main contributions to the excess properties:

Interactional Contribution: Arises from the difference in chemical nature and interaction energies between the component molecules.

Free Volume Contribution: Results from the differences in the free volume of the components.

Internal Pressure Contribution (P* effect): Stems from the differences in the internal pressures and characteristic pressures of the components.

The PFP theory has been applied to correlate the excess molar volumes of binary mixtures containing propanol (B110389) derivatives, showing good agreement with experimental data, particularly in regions rich in the alcohol component. iaea.orgkoreascience.kr

Prediction of Dissociation Constants (pKa)

The dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For 2-Propanol, 1-butoxy-3-(dimethylamino)-, there are two key functional groups whose pKa values are of interest: the hydroxyl group (acidic) and the dimethylamino group (basic).

No experimental pKa values for this specific compound are available in the literature. However, predictive models can estimate these values. For the related compound 1-Butoxy-2-propanol, which lacks the basic dimethylamino group, a predicted pKa of 14.49 ± 0.20 for the hydroxyl group has been reported. lookchem.com

The presence of the tertiary amino group in 2-Propanol, 1-butoxy-3-(dimethylamino)- would significantly influence its acid-base properties. The dimethylamino group is basic due to the lone pair of electrons on the nitrogen atom. The pKa of its conjugate acid (R₂N⁺H₂) would typically be in the range of 9-11. The proximity of this basic group to the hydroxyl group would likely affect the acidity of the latter through inductive and intramolecular hydrogen bonding effects.

Application of Machine Learning and Artificial Neural Networks (ANN) in Chemical Prediction

Machine learning (ML) and Artificial Neural Networks (ANN) have become powerful tools for predicting molecular properties and activities, potentially bypassing the need for extensive experimental measurements. nih.govnih.gov These models are trained on large datasets of known chemical structures and their corresponding properties to learn the complex relationships between structure and function. researchgate.net

For a compound like 2-Propanol, 1-butoxy-3-(dimethylamino)-, ML models could be used to predict a wide range of properties, including:

Physicochemical properties (e.g., boiling point, vapor pressure, solubility).

Thermodynamic properties.

Biological activity and toxicity. nih.gov

The process typically involves:

Data Curation: Assembling a large and diverse dataset of molecules with the property of interest.

Molecular Representation: Converting chemical structures into numerical descriptors or "fingerprints" that the machine can understand.

Model Training: Using algorithms like gradient boosting, random forests, or deep neural networks to learn from the data. nih.gov

Validation: Testing the model's predictive accuracy on an independent set of compounds. chemrxiv.org

While the general application of ML in chemistry is well-established, specific models or predictions for 2-Propanol, 1-butoxy-3-(dimethylamino)- have not been published, likely due to the lack of sufficient training data for this specific chemical class. uni.lu

Solvatochromic Parameter Determinations and Solvent Polarity Characterization

Solvatochromic parameters are used to quantify the polarity and specific solvation characteristics of a solvent. This is achieved by observing the shift in the UV-visible absorption spectrum of a specific indicator dye (solvatochromic probe) when dissolved in the solvent. The key parameters include:

π* (dipolarity/polarizability): Measures the ability of the solvent to stabilize a dipole or polarizable solute.

α (hydrogen-bond acidity): Quantifies the solvent's ability to donate a hydrogen bond.

β (hydrogen-bond basicity): Quantifies the solvent's ability to accept a hydrogen bond.

For 2-Propanol, 1-butoxy-3-(dimethylamino)-, one would expect it to have:

A significant α value due to the hydroxyl group.

A significant β value from the ether oxygen, the hydroxyl oxygen, and the dimethylamino nitrogen.

Although no specific solvatochromic parameters for 2-Propanol, 1-butoxy-3-(dimethylamino)- are documented, data for the related solvent 1-Butoxy-2-propanol (propylene glycol n-butyl ether) would serve as a baseline. The addition of the dimethylamino group would be expected to significantly increase the hydrogen-bond basicity (β) of the molecule.

Intermolecular Interactions and Solution Phase Behavior Research

Comprehensive Studies of Hydrogen Bonding Networks

Analysis of Solute-Solvent Interactions

Detailed analysis of solute-solvent interactions involving 2-Propanol, 1-butoxy-3-(dimethylamino)- is not available in the reviewed literature.

Investigations of Binary and Multicomponent Liquid Mixtures

Specific studies on the thermodynamic, viscometric, and acoustic properties of binary or multicomponent mixtures containing 2-Propanol, 1-butoxy-3-(dimethylamino)- could not be located.

No data on the excess molar volume (VE), excess enthalpy (HE), or other thermodynamic excess properties for mixtures with this compound are available.

Information regarding the viscosity and viscosity deviations of mixtures containing 2-Propanol, 1-butoxy-3-(dimethylamino)- is absent from the scientific literature searched.

There are no available studies on the speed of sound or derived acoustic properties for mixtures involving this specific compound.

Research into heteroassociation phenomena specifically involving 2-Propanol, 1-butoxy-3-(dimethylamino)- has not been found.

Self-Assembly and Supramolecular Chemistry Aspects

The study of "2-Propanol, 1-butoxy-3-(dimethylamino)-" in the context of self-assembly and supramolecular chemistry is an area that, to date, has limited specific research documentation in publicly available scientific literature. The molecular structure of this compound, featuring a hydrophilic head composed of a hydroxyl and a tertiary amino group, and a hydrophobic tail consisting of a butoxy group, suggests a classic amphiphilic character. Such molecules have the potential to self-assemble in aqueous solutions to form organized supramolecular structures like micelles or vesicles. This behavior is driven by the hydrophobic effect, where the hydrophobic tails minimize their contact with water by aggregating, while the hydrophilic heads remain exposed to the aqueous environment.

While direct experimental studies on the self-assembly of "2-Propanol, 1-butoxy-3-(dimethylamino)-" are not readily found, the behavior of analogous amphiphilic molecules can provide insights into its potential supramolecular chemistry. The aggregation process is typically characterized by a critical micelle concentration (CMC), which is the concentration of the amphiphile above which micelles spontaneously form.

Research into the aggregation behavior of similar amino alcohols or ether alcohols would involve various analytical techniques. Tensiometry, for instance, could be employed to determine the CMC by measuring the change in surface tension of a solution with increasing concentration of the compound. A sharp break in the surface tension versus concentration plot would indicate micelle formation. Light scattering techniques, such as dynamic light scattering (DLS), would be instrumental in determining the size (hydrodynamic radius) and size distribution of the aggregates formed.

Further investigation into the thermodynamics of micellization could reveal the driving forces behind the self-assembly process. By studying the temperature dependence of the CMC, thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization could be calculated. Typically for amphiphilic molecules, the entropy change is positive and a major contributor to the negative Gibbs free energy, indicating that the process is entropically driven due to the release of structured water molecules from around the hydrophobic chains.

Although no specific data tables for "2-Propanol, 1-butoxy-3-(dimethylamino)-" are available, a hypothetical representation of expected data from such studies is presented below for illustrative purposes.

Hypothetical Tensiometry Data for the Determination of CMC

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0 x 10-5 | 72.0 |

| 5.0 x 10-5 | 70.5 |

| 1.0 x 10-4 | 68.2 |

| 5.0 x 10-4 | 55.8 |

| 1.0 x 10-3 | 45.3 |

| 5.0 x 10-3 | 35.1 |

| 1.0 x 10-2 | 35.0 |

| 5.0 x 10-2 | 34.9 |

Note: The hypothetical CMC is indicated in bold.

Hypothetical Thermodynamic Parameters of Micellization

| Temperature (K) | CMC (mol/L) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

| 298 | 4.8 x 10-3 | -25.2 | -10.5 | 14.7 |

| 308 | 5.2 x 10-3 | -26.0 | -10.5 | 15.5 |

| 318 | 5.6 x 10-3 | -26.8 | -10.5 | 16.3 |

The supramolecular structures formed by "2-Propanol, 1-butoxy-3-(dimethylamino)-" could also be influenced by factors such as pH and ionic strength of the solution. The tertiary amino group is expected to be protonated at lower pH values, which would increase the electrostatic repulsion between the head groups and potentially increase the CMC and alter the shape and size of the aggregates. The addition of salt would screen these electrostatic repulsions, likely leading to a decrease in the CMC and promoting the formation of larger aggregates.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques: Development and Optimization

Chromatographic techniques are paramount for the separation, identification, and quantification of 2-Propanol, 1-butoxy-3-(dimethylamino)-. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Sample Preparation and Derivatization Procedures for Analysis

Effective sample preparation is crucial for accurate and reliable analysis. This often involves extraction of the analyte from the sample matrix and a derivatization step to improve its chromatographic properties.

Silylation for GC Analysis: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in 2-Propanol, 1-butoxy-3-(dimethylamino)-. youtube.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte. thermofisher.commdpi.comresearchgate.net The reaction is typically carried out in an aprotic solvent in the presence of a catalyst. nih.gov

Derivatization for LC Analysis: As previously mentioned, derivatization for LC analysis of 2-Propanol, 1-butoxy-3-(dimethylamino)- would need to target the hydroxyl group if UV or fluorescence detection is used. However, the direct analysis by LC-MS/MS is often preferred to avoid the complexities of derivatization.

Spectrophotometric Quantification Methods

Spectrophotometric methods can offer a simpler and more cost-effective approach for the quantification of 2-Propanol, 1-butoxy-3-(dimethylamino)-, particularly for routine analysis where high-end chromatographic equipment may not be available. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

The ninhydrin (B49086) reaction is a well-established spectrophotometric method for the determination of primary and secondary amino acids. nih.govvlabs.ac.inyoutube.com Ninhydrin reacts with the primary or secondary amino group to form a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at around 570 nm. microbenotes.comorientjchem.org Although 2-Propanol, 1-butoxy-3-(dimethylamino)- is a tertiary amine, specific reaction conditions or modifications to the ninhydrin method could potentially be explored for its quantification, or alternative colorimetric reagents that react with tertiary amines could be employed.

Table 3: Key Parameters for a Generic Ninhydrin-Based Spectrophotometric Assay

| Parameter | Typical Condition |

|---|---|

| Reagent | Ninhydrin solution |

| Reaction pH | 4-8 |

| Reaction Temperature | Heating in a boiling water bath |

| Reaction Time | 15-20 minutes |

| Wavelength of Maximum Absorbance (λmax) | ~570 nm (for primary/secondary amines) |

Ion Chromatography Applications

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of amines, which can be protonated to form cations. thermofisher.com

For the analysis of 2-Propanol, 1-butoxy-3-(dimethylamino)-, a cation-exchange column would be used to separate the protonated form of the analyte from other cations in the sample. researchgate.netamazonaws.com Detection is typically achieved using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the sensitivity of the measurement. oup.comresearchgate.net The choice of eluent is critical for achieving good separation and is typically an acidic solution.

Table 4: Illustrative Ion Chromatography Method Parameters for 2-Propanol, 1-butoxy-3-(dimethylamino)-

| Parameter | Condition |

|---|---|

| Column | Cation-exchange column (e.g., IonPac CS12A) |

| Eluent | Dilute acid (e.g., 20 mM Methanesulfonic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Injection Volume | 25 µL |

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as Catalysts and Co-catalysts in Organic Reactions

2-Propanol, 1-butoxy-3-(dimethylamino)- serves as a valuable reagent and solvent in organic synthesis. Its functional groups allow it to participate in several types of chemical reactions. While its direct application as a primary catalyst or co-catalyst is not extensively documented in current research, its reactive nature is integral to the synthesis of new compounds. The synthesis of the compound itself often utilizes bases like sodium hydroxide (B78521) or potassium carbonate to facilitate the reaction.

The compound's own chemical reactivity is a subject of study, where it can undergo reactions common to alcohols and amines.

Table 1: Investigated Reaction Participation of 2-Propanol, 1-butoxy-3-(dimethylamino)-

| Reaction Type | Description |

|---|---|

| Oxidation | The secondary alcohol group can be oxidized to form the corresponding ketone. |

| Reduction | The compound can be subjected to reduction reactions, potentially altering its functional groups. |

| Substitution | The butoxy or dimethylamino groups can be replaced by other functional groups through nucleophilic substitution reactions. |

This table summarizes the potential reactivity of the compound based on its functional groups.

Research into Green Chemistry Applications

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical research and industry.

Research into environmentally friendly solvents is a key area of green chemistry. The parent structure of the target compound, specifically 1-butoxy-2-propanol (B1222761), is recognized for its favorable environmental profile. The U.S. Environmental Protection Agency (EPA) has classified 1-butoxy-2-propanol under its Safer Chemical Functional Use Classes as a solvent and it is expected to be of low concern based on experimental and modeled data. nih.gov This has led to its widespread use in a variety of industrial and consumer products. europa.euchemicalbook.comcymitquimica.com

Given the "green" characteristics of the butoxy-propanol backbone, research is exploring derivatives like 2-Propanol, 1-butoxy-3-(dimethylamino)- as potentially sustainable solvent options. The addition of the dimethylamino group modifies the polarity and basicity of the molecule, which could offer unique and advantageous solvent properties for specific applications while retaining a favorable environmental footprint.

Table 2: Industrial and Commercial Applications of the Related Green Solvent 1-Butoxy-2-propanol

| Application Area | Specific Uses |

|---|---|

| Coatings and Paints | Used as a solvent in various coating products. europa.eucymitquimica.com |

| Cleaning Products | An active component in household and industrial cleaners, as well as grease and paint removers. chemicalbook.comcymitquimica.com |

| Metalworking | Employed in metal working fluids. europa.eueuropa.eu |

| Lubricants & Waxes | Functions as a component in lubricants, greases, and polishes. europa.eueuropa.eu |

| Consumer Products | Used in fragrances and products with surface-active agents. nih.gov |

This table highlights the diverse applications of the structurally related solvent, 1-butoxy-2-propanol, suggesting potential areas of use for its derivatives.

Sustainable process development for chemical manufacturing aims to improve efficiency, reduce waste, and utilize renewable resources. Industrial synthesis of 2-Propanol, 1-butoxy-3-(dimethylamino)- is being optimized for sustainability by employing methods like continuous flow reactors to ensure consistent quality and yield while minimizing energy consumption and waste. These processes often integrate solvent recovery systems to lessen the environmental impact.

A broader trend in sustainable chemistry involves using renewable feedstocks. For instance, related compounds like 1,3-bis(dimethylamino)-2-propanol (B1329417) are being synthesized from glycerol, a byproduct of biodiesel production. researchgate.net This approach provides a pathway from a renewable biomass source to valuable chemical products. researchgate.net Such strategies highlight a potential future for the sustainable production of 2-Propanol, 1-butoxy-3-(dimethylamino)- by leveraging bio-based starting materials. nih.gov

Polymer Chemistry Research

The unique combination of functional groups in 2-Propanol, 1-butoxy-3-(dimethylamino)- makes it a compound of interest in polymer science, both as a potential building block and as a modifying agent.

A monomer must possess reactive sites that allow it to link with other molecules to form a polymer chain. 2-Propanol, 1-butoxy-3-(dimethylamino)- contains a secondary hydroxyl group and a tertiary amino group. While direct studies detailing its use as a primary monomer in polymerization are not widely available in the reviewed literature, its structure presents theoretical possibilities for incorporation into polymers. The hydroxyl group could, for example, react in condensation polymerizations to form polyesters or polyethers. The presence of the tertiary amine could also influence polymerization kinetics or confer specific properties, such as pH-responsiveness, to the final polymer.

Table 3: Potential of 2-Propanol, 1-butoxy-3-(dimethylamino)- as a Monomer

| Functional Group | Potential Polymerization Role | Resulting Polymer Feature |

|---|---|---|

| Hydroxyl (-OH) | Can act as a reactive site in step-growth polymerization (e.g., with dicarboxylic acids to form polyesters). | Introduces a flexible ether linkage and a pendant dimethylamino group into the polymer backbone. |

| Tertiary Amine (-N(CH₃)₂) | Can act as a catalytic center for certain polymerization reactions or as a functional side group. | Imparts basicity, potential for quaternization, and pH-responsive behavior to the polymer. |

This table outlines the theoretical potential for the compound to be used in polymer synthesis based on its functional groups.

Polymer modification involves chemically altering a pre-existing polymer to impart new properties. The functional groups on 2-Propanol, 1-butoxy-3-(dimethylamino)- make it a candidate for such applications. Amino groups are recognized as important functionalities in polymer chemistry. beilstein-journals.org This compound could be grafted onto polymer backbones containing reactive sites (e.g., ester or halide groups) to introduce its specific functionalities.

For example, the hydroxyl group could be used to attach the molecule to a polymer chain via an ester or ether linkage. This would functionalize the original polymer with a pendant side-chain containing a tertiary amine. Such a modification could be used to alter the polymer's solubility, introduce sites for further chemical reactions, or add pH-sensitive properties. While specific studies using this exact molecule for polymer functionalization are limited, the strategy is a common and powerful tool in materials science to create polymers with tailored characteristics. nih.gov

Role as Key Intermediates in Complex Organic Synthesis

The utility of 2-Propanol, 1-butoxy-3-(dimethylamino)- as an intermediate stems from the reactivity of its distinct functional groups. In complex organic synthesis, intermediates are crucial building blocks that are formed during the progression from simple starting materials to a complex final product. The synthesis of 2-Propanol, 1-butoxy-3-(dimethylamino)- itself highlights its nature as a synthetic stepping stone.

A common synthetic route is the nucleophilic substitution reaction, specifically an etherification, between 3-(dimethylamino)-1,2-propanediol (B52021) and a butyl-halide, such as 1-bromobutane, in the presence of a base. In this reaction, the base facilitates the deprotonation of a hydroxyl group on the propanediol, which then acts as a nucleophile, attacking the butyl halide to form the butoxy ether linkage. This process is a foundational step, creating a more complex molecule from simpler precursors.

Once formed, 2-Propanol, 1-butoxy-3-(dimethylamino)- serves as a versatile intermediate for creating a variety of other compounds. Its key reactive sites are:

The Secondary Hydroxyl Group (-OH): This group can undergo oxidation to form a ketone, or it can be used for further etherification or esterification reactions, allowing for the attachment of other molecular fragments.

The Tertiary Amine Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. This site can be protonated to form quaternary ammonium (B1175870) salts or participate in other reactions characteristic of tertiary amines.

The Ether Linkage (-O-): While generally stable, this bond can be cleaved under harsh acidic conditions if required.

This combination of functional groups makes the compound a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and industrial products like coatings and adhesives. For instance, research has pointed to the ability of such compounds to modify biological receptor activity, suggesting their use as a scaffold in the development of new therapeutic agents.

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Nucleophilic Substitution (Etherification) | |

| Starting Materials | 3-(Dimethylamino)-1,2-propanediol and 1-Bromobutane | |

| Typical Base/Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | |

| Optimal Solvents | Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (B95107) (THF) can enhance efficiency. | |

| Temperature Range | 50°C to 70°C |

Studies on Carbon Capture Solvents and Absorbents

The search for more efficient and cost-effective methods for carbon dioxide (CO₂) capture has led to significant research into amine-based solvents. While primary and secondary amines have been traditionally used, they suffer from high energy requirements for regeneration. frontiersin.org Tertiary amines, such as 2-Propanol, 1-butoxy-3-(dimethylamino)-, have emerged as promising alternatives due to their different reaction mechanism with CO₂.

When tertiary amines react with CO₂ in the presence of water, they primarily form bicarbonate ions. frontiersin.org This reaction pathway is advantageous because it theoretically has a 1:1 molar uptake ratio of CO₂ to amine and generally exhibits a lower heat of reaction compared to the carbamate (B1207046) formation seen with primary and secondary amines. frontiersin.orgresearchgate.net This lower reaction enthalpy translates into reduced energy consumption during the solvent regeneration step, which is a major operational cost in carbon capture processes. researchgate.net

While direct studies on 2-Propanol, 1-butoxy-3-(dimethylamino)- are not widely published, extensive research on analogous tertiary amino alcohols provides a strong basis for its potential in this application. For example, studies on 3-dimethylamino-1-propanol (B49565) (3DMA1P) have shown its effectiveness, particularly when used as part of a blended solvent system. nih.govresearchgate.net Research indicates that tertiary amines can act as proton-transfer mediators, enhancing both the absorption performance and the regenerability of the absorbent solution. nih.gov

Investigations into a wide range of tertiary amines have focused on key performance indicators such as absorption rate, cyclic CO₂ capacity (the difference between CO₂ loading in the absorber and the stripper), and the heat of reaction. researchgate.net The goal is to identify solvents that not only absorb CO₂ effectively but can also be regenerated with minimal energy input. The structural features of 2-Propanol, 1-butoxy-3-(dimethylamino)-, specifically the presence of the hydroxyl group and the tertiary amine, align with the characteristics of other tertiary amines that have demonstrated good performance in these screening studies. researchgate.net

| Amine Type | Key Advantages | Reaction Product with CO₂ (in water) | Theoretical Molar Ratio (Amine:CO₂) | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Fast reaction kinetics | Carbamate | 2:1 | frontiersin.org |

| Tertiary Amines (e.g., Analogs of the subject compound) | Lower heat of reaction, lower regeneration energy, higher potential loading capacity | Bicarbonate | 1:1 | frontiersin.orgresearchgate.net |

Note: This table presents generalized data for classes of amines to illustrate the scientific context for investigating 2-Propanol, 1-butoxy-3-(dimethylamino)-.

Q & A

Q. What are the recommended methods for synthesizing 2-Propanol, 1-butoxy-3-(dimethylamino)-, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or etherification reactions. For example:

- Etherification : Reacting 3-(dimethylamino)-1,2-propanediol with 1-bromobutane in the presence of a base (e.g., KOH) under reflux conditions.

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure (if thermally stable). Monitor purity via GC-MS or HPLC .

Q. How can the structural integrity of 2-Propanol, 1-butoxy-3-(dimethylamino)- be confirmed experimentally?

Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., butoxy vs. dimethylamino groups).

- IR : Confirm hydroxyl (O-H stretch ~3300 cm) and ether (C-O-C ~1100 cm^{-1) groups.

- Mass spectrometry : High-resolution MS to validate molecular formula (e.g., CHNO) and fragmentation patterns .

Advanced Research Questions

Q. What experimental methodologies are suitable for determining the thermodynamic properties of 2-Propanol, 1-butoxy-3-(dimethylamino)-?

Key methods include:

-

Transpiration technique : Measure vapor pressure () at varying temperatures () to calculate vaporization enthalpy () via the Clausius-Clapeyron equation. Example data for a related compound (1-(dimethylamino)-2-propanol):

(K) (Pa) (kJ·mol) 333 9333 44.7 ± 0.2 343 11999 44.0 ± 0.3 -

Static method : For low-volatility compounds, use a calibrated vacuum system to measure equilibrium vapor pressure .

Q. How can contradictions in reported thermodynamic data (e.g., ΔHvap∘\Delta H^\circ_{\text{vap}}ΔHvap∘) be resolved?

Address discrepancies by:

- Standardizing methods : Ensure consistent use of techniques (e.g., transpiration vs. static methods).

- Calibration : Validate equipment with reference compounds (e.g., water or n-alkanes).

- Error analysis : Report uncertainties in temperature control (±0.1 K) and pressure measurements (±50 Pa) .

Q. What strategies are effective for studying the compound’s molecular interactions in drug design?

- Docking simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (butoxy chain).

- Pharmacokinetic profiling : Assess solubility (logP ~0.6, estimated via XlogP3) and bioavailability using in vitro assays (e.g., Caco-2 cell permeability) .

Q. How does the compound’s structure influence its role in polymer synthesis?

- Functional group reactivity : The hydroxyl and dimethylamino groups enable crosslinking or copolymerization (e.g., with epichlorohydrin to form quaternary ammonium polymers).

- Characterization : Use GPC for molecular weight distribution and FTIR to confirm covalent bonding .

Methodological Considerations

- Safety protocols : Use EN 374-certified gloves and fume hoods to mitigate exposure risks (skin/eye irritation) .

- Data reproducibility : Document solvent purity, reaction times, and instrumental parameters to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.